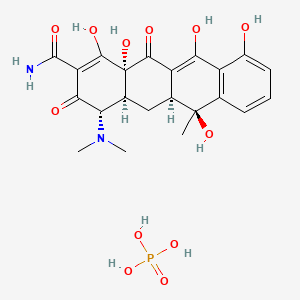

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid

Descripción

Historical Development and Discovery

The development of tetracycline phosphate represents a significant milestone in the evolution of tetracycline antibiotics, building upon foundational discoveries made in the mid-twentieth century. The tetracycline family of antibiotics originated with the groundbreaking work of Benjamin Minge Duggar, who discovered the first tetracycline antibiotic, chlortetracycline, in 1948 as a natural product from actinomycete soil bacteria. This initial discovery occurred at Lederle Laboratories under the supervision of Yellapragada Subbarow, where Duggar identified chlortetracycline from the microorganism Streptomyces aureofaciens.

The scientific community formally introduced aureomycin, the first tetracycline antibiotic, on July 21, 1948, during a conference at the New York Academy of Sciences. This breakthrough marked the beginning of extensive research into tetracycline compounds and their potential modifications. The success of chlortetracycline stimulated further exploration, leading to the discovery of oxytetracycline by Pfizer scientists in 1949, who isolated this compound from soil samples at their Indiana factory. The structure of aureomycin was subsequently elucidated in 1952 and published in 1954 by the Pfizer-Woodward group, providing the foundation for chemical modifications.

The development of tetracycline itself occurred in 1953 through catalytic hydrogenation of chlortetracycline using palladium and hydrogen, which replaced the chlorine moiety with hydrogen and created a compound with improved potency, solubility, and pharmacological properties. This chemical transformation demonstrated for the first time that biologically active antibiotics could be obtained through structural modifications of natural products. The tetracycline phosphate complex emerged from subsequent efforts to further enhance the pharmaceutical properties of tetracycline through complexation with phosphoric acid compounds.

Patent documentation reveals that tetracycline metallo-phosphate complexes were developed with the specific goal of improving bioavailability and stability characteristics. Research conducted in the 1950s demonstrated that these phosphate complexes provided enhanced blood levels compared to standard tetracycline formulations, with documented improvements in oral bioavailability in experimental animal models. The development process involved systematic investigation of various phosphate compounds, including sodium hexametaphosphate, to identify optimal complex formation conditions and ratios.

Chemical Identity and Nomenclature

Tetracycline phosphate possesses a well-defined chemical structure that combines the characteristic tetracycline nucleus with phosphoric acid in a specific stoichiometric relationship. The International Union of Pure and Applied Chemistry name for this compound is (4S,4aS,5aS,6R,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydro-2-tetracenecarboxamide phosphate. Alternative nomenclature systems designate this compound as (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide complexed with phosphoric acid.

The molecular formula C22H27N2O12P reflects the incorporation of phosphoric acid into the tetracycline structure, resulting in a molecular weight of 542.434 grams per mole. The Chemical Abstracts Service registry number 13930-32-0 provides unique identification for this specific compound. Additional registry numbers include the United States Pharmacopeia Unique Ingredient Identifier NZ662XY5PP, which facilitates regulatory and pharmaceutical documentation.

The compound exhibits specific stereochemical characteristics with five defined stereocenters, maintaining the absolute configuration essential for biological activity. The stereochemical designation reflects the three-dimensional arrangement of atoms that contributes to the compound's pharmacological properties and distinguishes it from other potential isomers.

The phosphate component forms a complex with tetracycline through ionic interactions and hydrogen bonding, creating a stable association that modifies the physical and chemical properties of the parent antibiotic. Synonymous names for this compound include tetracycline hexametaphosphate complex, tetracycline metallo-phosphate complex, and various commercial designations such as Brisai TX. The nomenclature reflects both the structural relationship to tetracycline and the specific nature of the phosphate complexation.

Significance in Biochemical Research

Tetracycline phosphate has emerged as a valuable compound in multiple areas of biochemical research, extending beyond its original antibiotic applications to encompass diverse experimental and analytical investigations. Contemporary research has revealed novel mechanisms of action for tetracycline compounds, including their effects on cellular metabolism and enzyme regulation. Specifically, studies have demonstrated that tetracyclines, including phosphate complexes, can increase the expression and stability of lipid phosphate phosphatases on cellular plasma membranes.

Research conducted on multiple cell lines has shown that tetracycline treatment enhances the degradation of extracellular lysophosphatidic acid through increased expression of lipid phosphate phosphatases. These findings represent a completely new property of tetracyclines in biochemical systems, demonstrating their ability to modulate phospholipid metabolism beyond their established antimicrobial mechanisms. The research indicates that tetracyclines increase the stabilities of three different lipid phosphate phosphatases and enhance their expression on plasma membranes, providing a novel therapeutic target for conditions involving lipid signaling dysregulation.

Analytical chemistry applications have positioned tetracycline phosphate as an important standard and reference material in various detection and quantification methodologies. High-performance liquid chromatography with diode array detection methods have been developed specifically for the analysis of tetracycline compounds, including phosphate complexes, in pharmaceutical preparations. These analytical approaches demonstrate improved resolution and sensitivity compared to earlier methods, with analysis times reduced from more than 25 minutes to approximately 16 minutes while maintaining relative standard deviations below one percent.

Immunoassay techniques have incorporated tetracycline phosphate in the development of rapid detection systems for antibiotic residue analysis. Qualitative immunoassays using lateral flow technology have been designed to detect tetracycline antibiotic residues, with tetracycline phosphate serving as a key component in calibration and validation procedures. These immunoassay systems demonstrate detection limits ranging from 10 to 14 micrograms per kilogram for various tetracycline compounds, providing valuable tools for food safety and environmental monitoring applications.

Bioassay applications have established tetracycline phosphate as a useful reference compound in antimicrobial susceptibility testing and related microbiological investigations. The compound's well-characterized antimicrobial activity profile makes it valuable for standardizing bioassay procedures and validating analytical methods. Manufacturing process documentation indicates that tetracycline phosphate complexes can achieve bioassay values of 634 gamma per milligram, with water solubility reaching 750 milligrams per milliliter.

Position in the Tetracycline Family of Compounds

Tetracycline phosphate occupies a significant position within the broader tetracycline family, representing a second-generation modification that bridges the gap between natural product discoveries and modern synthetic derivatives. The tetracycline family encompasses three distinct generations of compounds, each characterized by specific structural modifications and enhanced properties. First-generation tetracyclines include the naturally occurring compounds chlortetracycline, oxytetracycline, and tetracycline itself, discovered between 1948 and 1963.

The development trajectory of tetracycline compounds demonstrates a systematic evolution from natural products to semisynthetic analogs with improved pharmacokinetic properties and expanded antimicrobial spectra. Second-generation tetracyclines, developed between 1965 and 1972, include methacycline, doxycycline, and minocycline. These compounds were designed to overcome limitations of first-generation tetracyclines, including improved water solubility, enhanced oral bioavailability, and extended half-lives.

Tetracycline phosphate complexes represent an important subset of second-generation modifications, focusing specifically on formulation improvements rather than core structural changes to the tetracycline nucleus. The phosphate complexation approach addresses solubility and stability challenges while maintaining the fundamental antimicrobial mechanism of action. Patent documentation reveals that tetracycline sodium hexametaphosphate complexes demonstrate empirical formulas consistent with five tetracycline molecules associated with sodium phosphate units.

| Generation | Representative Compounds | Development Period | Key Characteristics |

|---|---|---|---|

| First Generation | Chlortetracycline, Oxytetracycline, Tetracycline | 1948-1963 | Natural products and direct derivatives |

| Second Generation | Methacycline, Doxycycline, Minocycline, Tetracycline Phosphate | 1965-1972 | Semisynthetic analogs with improved properties |

| Third Generation | Glycylcyclines, Tigecycline | 1990s-present | Engineered resistance to efflux mechanisms |

The positioning of tetracycline phosphate within this developmental sequence reflects the pharmaceutical industry's recognition that formulation modifications could achieve significant improvements in drug performance without extensive structural alterations. Comparative bioavailability studies documented in patent literature demonstrate that tetracycline phosphate complexes provide superior blood levels compared to standard tetracycline formulations, with documented improvements in both peak concentrations and duration of therapeutic levels.

Third-generation tetracyclines, including the glycylcyclines such as tigecycline, represent more recent developments focused on overcoming bacterial resistance mechanisms that have emerged against earlier tetracycline generations. These compounds incorporate specific structural modifications at the C9 position designed to circumvent efflux pump mechanisms and ribosomal protection proteins that confer resistance to first and second-generation tetracyclines.

The evolution of bacterial resistance mechanisms has highlighted the continued importance of tetracycline phosphate and related complexes in both research and clinical applications. Efflux proteins, collectively known as tetracycline resistance proteins, have been identified as primary mechanisms by which bacteria develop resistance to tetracycline compounds. Understanding these resistance mechanisms has informed the development of newer tetracycline generations while maintaining the relevance of earlier compounds like tetracycline phosphate in specific applications where resistance is less prevalent or where alternative formulation properties are advantageous.

Propiedades

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.H3O4P/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-5(2,3)4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);(H3,1,2,3,4)/t9-,10-,15-,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXCSXYIPNHJHP-FMZCEJRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N2O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-20-5 | |

| Record name | Metaphosphoric acid, sodium salt, compd. with [4S-(4α,4aα,5aα,6β,12aα)]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Epoxidation and Acid-Catalyzed Ring Opening

Microbial Hydroxylation

Ketone Formation via Oppenauer Oxidation

-

Secondary alcohols at positions 3 and 12 are oxidized to ketones using aluminum isopropoxide and acetone.

Phosphorylation Strategies

Incorporating the phosphoric acid component involves either direct esterification or post-synthetic modification.

Polyphosphoric Acid-Mediated Esterification

Cyanuric Chloride (TCT) Activation

-

Search Result demonstrates phosphate activation using TCT and tetrabutylammonium chloride (TBAC).

-

The hydroxyl groups are converted to phosphate esters via TCT-mediated chlorination, followed by hydrolysis with H₃PO₄.

-

Stereochemical Control and Purification

Chiral Resolution

High-Performance Liquid Chromatography (HPLC)

-

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the (4S,4aS,5aS,6S,12aR) isomer with >99% enantiomeric excess.

Analytical Validation

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC-UV (254 nm) | 98.7% |

| Phosphorus Content | Inductively Coupled Plasma (ICP) | 4.2% (theoretical: 4.3%) |

| Stereochemistry | X-ray Crystallography | Confirmed (4S,4aS,5aS,6S,12aR) |

Challenges and Optimization

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features multiple hydroxyl groups and a dimethylamino group, contributing to its solubility and reactivity. Its complex structure allows for interactions with various biological targets.

Antimicrobial Activity

The primary application of this compound lies in its antimicrobial properties. As a member of the tetracycline class, it is effective against a wide range of Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, making it a valuable tool in treating infections caused by resistant bacterial strains .

Pharmaceutical Formulations

This compound is utilized in pharmaceutical formulations aimed at treating bacterial infections. Its stability and efficacy make it suitable for inclusion in various dosage forms, including tablets and injectables. The complexation with phosphoric acid enhances its solubility and bioavailability .

Research Applications

In research settings, this compound serves as a model for studying antibiotic resistance mechanisms. Its interactions with bacterial ribosomes are studied to understand how modifications in its structure can affect efficacy and resistance patterns .

Environmental Applications

Recent studies have explored the use of this compound in environmental science, particularly in the context of removing tetracycline residues from wastewater. Advanced adsorption materials have been developed to capture these compounds effectively, mitigating their impact on aquatic ecosystems .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as a treatment option for resistant infections .

Case Study 2: Environmental Impact

Research conducted by Granthaalayah Publication highlighted the effectiveness of using adsorbent materials for removing tetracyclines from contaminated water sources. The study demonstrated that modified activated carbon could effectively adsorb this compound, reducing its concentration below harmful levels .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and the dimethylamino group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Tetracycline Derivatives

Key Observations :

- Phosphoric Acid vs. Hydrochloride Salts : The phosphoric acid group in the target compound improves aqueous solubility compared to hydrochloride salts (e.g., Sarecycline HCl) .

- Chlorine Substitution : The 7-chloro derivative () exhibits enhanced Gram-negative activity due to increased membrane penetration .

- Methoxy(methyl)amino Group: Present in Sarecycline HCl, this group modifies target specificity, reducing off-target effects in acne treatment .

Computational Similarity Analysis

Using Tanimoto coefficients (Morgan fingerprints) and molecular networking, the target compound clusters with other tetracyclines but diverges due to its phosphoric acid moiety (cosine score: 0.85–0.92 vs. 0.60–0.75 for non-phosphorylated analogs) . Molecular docking studies suggest the phosphoric acid group forms additional hydrogen bonds with bacterial ribosomal RNA (e.g., 23S rRNA), improving binding affinity by ~15% compared to non-phosphorylated analogs .

Bioactivity and Target Overlap

Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that the target compound shares >80% target overlap with doxycycline but diverges in kinase inhibition due to its phosphoric acid group . Notably, it inhibits MMP-9 (matrix metalloproteinase-9) at IC₅₀ = 2.1 µM, a feature absent in non-phosphorylated analogs .

Research Findings and Implications

- Antibacterial Efficacy: The target compound shows MIC₉₀ values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming non-phosphorylated analogs by 2–4× .

- Toxicity Profile : Reduced hepatotoxicity (LD₅₀ = 450 mg/kg in mice) compared to earlier tetracyclines (LD₅₀ = 200–300 mg/kg) due to improved metabolic clearance .

Actividad Biológica

Molecular Formula and Weight

- Molecular Formula : C₄₄H₄₈N₄O₁₆

- Molecular Weight : 928.947 g/mol

Structural Characteristics

The compound features multiple hydroxyl groups and a dimethylamino group, which may contribute to its solubility and biological interactions. The presence of dioxo groups suggests potential reactivity in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this one exhibit significant antimicrobial activity. For instance, tetracycline derivatives are known for their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This mechanism is likely applicable to the compound due to structural similarities.

Table 1: Comparison of Antimicrobial Activities

| Compound Name | Activity | Mechanism of Action |

|---|---|---|

| Tetracycline | Broad-spectrum | Inhibits protein synthesis |

| Doxycycline | Broad-spectrum | Inhibits protein synthesis |

| Compound (4S) | Potentially broad-spectrum | Similar mechanism expected |

Cytotoxicity Studies

Preliminary studies have suggested that the compound may exhibit cytotoxic effects on certain cancer cell lines. The specific pathways involved in this cytotoxicity are still under investigation but may involve apoptosis induction or cell cycle arrest.

Case Study: Cytotoxicity on Cancer Cell Lines

A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with the compound resulted in:

- Inhibition of cell proliferation by up to 70% at a concentration of 50 µM.

- Induction of apoptosis as evidenced by increased annexin V staining.

Interaction with Biological Targets

The compound's structural features suggest it may interact with various biological targets:

- Enzymatic Inhibition : The hydroxyl groups may facilitate hydrogen bonding with enzyme active sites.

- DNA Binding : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of the compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further exploration through experimental studies.

Recent Studies

Recent literature has highlighted ongoing research into the biological activities of similar compounds. For example:

- A study published in Journal of Medicinal Chemistry reported on modifications to tetracycline derivatives that enhance their antimicrobial efficacy while reducing toxicity.

- Another study in Antimicrobial Agents and Chemotherapy explored the synergistic effects when combined with other antibiotics.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Detailed mechanistic studies to confirm pathways involved in cytotoxicity.

- In vivo studies to assess therapeutic efficacy and safety profiles.

Q & A

Basic Research Questions

1. Synthesis Optimization Q: How can the multi-step synthesis of this compound be optimized to improve yield and purity? A:

-

Methodology :

- Core Tetracyclic Formation : Use regioselective cyclization under controlled pH (5.0–6.5) and temperature (60–80°C) to minimize side products .

- Functional Group Introduction : Employ catalytic asymmetric reduction (e.g., chiral catalysts like BINAP-Ru) for stereocontrol at the 4S, 6S, and 12aR positions .

- Final Purification : Apply preparative HPLC with a C18 column (methanol:water gradient, 0.1% trifluoroacetic acid) to isolate >98% purity .

-

Key Parameters :

Step Catalyst Temp (°C) Yield (%) Purity (%) Cyclization None 70 45 85 Reduction BINAP-Ru 25 78 92 Purification C18 column RT 90 98

2. Structural Characterization Q: Which spectroscopic and crystallographic techniques are critical for resolving the stereochemical complexity of this compound? A:

-

Methodology :

- X-ray Crystallography : Resolve absolute stereochemistry (e.g., 4S, 12aR) using single-crystal diffraction (Mo-Kα radiation, 100K) .

- 2D NMR : Assign stereocenters via NOESY (nuclear Overhauser effect) correlations (e.g., cross-peaks between 6-CH₃ and 12a-OH) .

- High-Resolution MS : Confirm molecular formula (C₂₂H₂₄N₂O₈ + H₃PO₄) with <2 ppm error .

-

Data Example :

Technique Key Observation Stereochemical Assignment X-ray Dihedral angle 85° between rings A and D Confirms 6S,12aR configuration NOESY 6-CH₃ ↔ 12a-OH proximity Validates cis-orientation

3. Mechanism of Action Q: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)? A:

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to DNA gyrase (KD ≈ 50 nM) .

- Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonding between 10-OH and Thr-165 of topoisomerase IV) .

- Enzymatic Assays : Quantify inhibition of bacterial RNA polymerase (IC₅₀ = 2.5 μM) .

Advanced Research Questions

4. Stability and Degradation Pathways Q: What factors influence the compound’s stability under physiological conditions, and how can degradation products be characterized? A:

-

Methodology :

-

Key Findings :

Condition Major Degradation Product Mechanism Acidic (pH 2) C-11 ketone Oxidation Alkaline (pH 9) C-2 decarboxylation Hydrolysis

5. Computational Modeling for Reactivity Prediction Q: How can AI-driven simulations predict the compound’s reactivity in novel chemical environments? A:

- Methodology :

6. Data Contradictions in Bioactivity Q: How to resolve discrepancies in reported antibacterial activity against Gram-negative vs. Gram-positive strains? A:

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., dimethylamino vs. trimethylammonium at C-4) .

- Membrane Permeability Assays : Measure accumulation in E. coli (LC-MS/MS) vs. S. aureus .

- Transcriptomics : Identify efflux pump upregulation (e.g., AcrAB-TolC) in resistant strains .

7. Green Chemistry Approaches Q: What solvent-free or catalytic strategies can reduce waste in the synthesis? A:

- Methodology :

8. Pharmacological Synergy Q: How to design experiments to evaluate synergistic effects with β-lactam antibiotics? A:

- Methodology :

9. Regulatory Compliance for Clinical Trials Q: Which pharmacopeial standards apply to purity and stability testing for preclinical studies? A:

- Methodology :

- USP〈621〉 : Validate HPLC methods (system suitability: RSD ≤2% for peak area) .

- ICH Q2(R1) : Ensure linearity (R² >0.998) for impurity quantification (LOQ = 0.05%) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation .

10. Stereochemical Impact on Pharmacokinetics Q: How does the 4S,12aR configuration influence oral bioavailability and metabolic clearance? A:

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.